1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-methyl-5-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-17-10(15)6-9(16-17)7-3-2-4-8(5-7)11(12,13)14/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROZNIWVOVXYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyrazole ring. This can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . Industrial production methods may involve the use of metal-free synthesis techniques to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
TFMPA has been investigated for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development:
- Anticancer Activity : Research indicates that TFMPA derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole ring can enhance its potency against breast and lung cancer cells .
- Antimicrobial Properties : The trifluoromethyl group in TFMPA contributes to its lipophilicity, which may enhance membrane permeability and antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains .
Enzyme Inhibition
TFMPA has been explored as a potential inhibitor of various enzymes involved in disease pathways:
- Protein Kinase Inhibitors : Compounds based on TFMPA have shown promise in inhibiting specific kinases that are overactive in cancer cells, thereby disrupting signaling pathways essential for tumor growth .
Chemical Synthesis
TFMPA serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of more complex pyrazole derivatives. These derivatives can be tailored for specific biological activities or material properties .
Material Science
The compound has potential applications in the development of new materials:
- Fluorinated Polymers : The incorporation of TFMPA into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorine atoms, which impart unique properties to the materials .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to the modulation of biological pathways. This can result in various pharmacological effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Trifluoromethyl Substitutions
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) :
- Structure : Differs by a carboxylic acid group at the 4-position instead of the phenyl-amine moiety.
- Properties : Higher polarity due to the carboxylic acid group, reducing logP compared to the target compound. Used as a synthetic intermediate for antifungal agents .
- Key Difference : The carboxylic acid group enables conjugation with other pharmacophores, unlike the amine in the target compound.
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 149978-42-7): Structure: Trifluoromethyl group at the 5-position of the pyrazole instead of the 3-phenyl substituent. The phenyl group in the target compound may enhance π-π stacking interactions .
1,3,4-Oxadiazole Thioether Derivatives
Examples from and include compounds like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole :
- Structure : Incorporates a 1,3,4-oxadiazole core linked to the pyrazole via a thioether.
- Biological Activity : Exhibits fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL) .
- Comparison : The oxadiazole-thioether moiety introduces additional hydrogen-bond acceptors and sulfur-mediated interactions, which are absent in the target compound. Molecular docking shows oxadiazole derivatives bind to succinate dehydrogenase (SDH) via carbonyl groups, whereas the target’s amine may form distinct hydrogen bonds .
3-Phenyl-1H-pyrazol-5-amine (Simpler Analogs)
- Structure : Lacks the methyl and trifluoromethyl groups but retains the phenyl and amine substituents.
- Synthesis : Prepared via cyclocondensation (e.g., ).
- Implications : The absence of CF₃ reduces metabolic stability and lipophilicity, likely diminishing bioavailability compared to the target compound .
Triazole Derivatives (3-Phenyl-1H-1,2,4-triazol-5-amine)
- Structure : Replaces the pyrazole core with a 1,2,4-triazole ring.
- Properties : Triazoles are more electron-deficient, affecting reactivity and target interactions. Used as building blocks in drug synthesis (e.g., antivirals) .
- Comparison : The pyrazole core in the target compound may offer better π-stacking and metabolic resistance due to the CF₃ group.
Table 1: Comparative Data for Selected Compounds
*Predicted using fragment-based methods due to lack of experimental data.
Biological Activity
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS No. 92406-46-7) is an organic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. The compound has a molecular formula of C11H10F3N3 and a molecular weight of 241.22 g/mol . This article reviews the biological activities of this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial fields.
- Chemical Formula : C11H10F3N3
- Molecular Weight : 241.22 g/mol
- IUPAC Name : 2-methyl-5-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
- PubChem CID : 13324833
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The compound acts as a microtubule-destabilizing agent, which is crucial for cancer cell division. In a study, it was observed that compounds with similar structures inhibited microtubule assembly by approximately 40% at concentrations of 20 μM .
- Cell Line Studies : The compound's efficacy was evaluated on breast cancer MDA-MB-231 cells, where it induced apoptosis and enhanced caspase-3 activity significantly at concentrations as low as 1 μM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties.
- Fungal Inhibition : A series of derivatives were synthesized and tested against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Some derivatives exhibited over 50% inhibition at concentrations of 100 µg/mL, outperforming standard fungicides like carboxin .
- Bacterial Activity : Compounds similar to this compound have shown moderate antibacterial activity against various strains, indicating potential for further development into therapeutic agents .
Structure-Activity Relationship (SAR)
The trifluoromethyl group in the phenyl ring significantly enhances the biological activity of pyrazole derivatives. This modification increases lipophilicity and may improve interaction with biological targets.
Q & A
What are the optimal synthetic routes for 1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, and how can yield be improved?
Basic Research Question
The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via diazonium salt intermediates. describes a method where 1H-pyrazol-5-amine is treated with boron trifluoride etherate and nitrite reagents to form diazonium salts, which are reactive intermediates for further functionalization . To improve yield:
- Use dry tetrahydrofuran (THF) under inert conditions to minimize side reactions.
- Optimize stoichiometry of BF₃·Et₂O (3 equiv.) and nitrite reagents (e.g., 3-methylbutyl nitrite) to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC to isolate products before decomposition.
How can crystallographic data resolve structural ambiguities in fluorinated pyrazole derivatives?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming tautomeric forms and substitution patterns. highlights the use of SHELX software (e.g., SHELXL for refinement) to analyze planar arrangements and dihedral angles in triazole-pyrazole hybrids, which can be adapted for fluorinated pyrazoles . Key steps:
- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures).
- Refine data using SHELXL, focusing on fluorine electron density maps to confirm trifluoromethyl positioning.
- Compare experimental bond lengths/angles with DFT-calculated geometries to validate tautomerism.
What spectroscopic techniques are most effective for characterizing trifluoromethyl-substituted pyrazoles?
Basic Research Question
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy are essential. and demonstrate the use of:
- ¹⁹F NMR : To identify CF₃ group splitting patterns (δ ~ -60 to -70 ppm) and assess electronic effects from the phenyl ring .
- IR : Detect NH₂ stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀F₃N₃, expected m/z 242.0909).
How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing CF₃ group deactivates the phenyl ring, directing electrophilic substitution to meta/para positions. and suggest strategies for Suzuki-Miyaura couplings:
- Use Pd(PPh₃)₄ catalyst with aryl boronic acids under mild conditions (50°C, K₂CO₃ base).
- Prioritize halogenated derivatives (e.g., 5-bromo-pyrazole) as coupling partners.
- Monitor regioselectivity via LC-MS to avoid undesired byproducts from steric hindrance .
What mechanistic insights explain the stability of pyrazole-amine tautomers?
Advanced Research Question
Tautomeric equilibrium (amine vs. imine forms) depends on solvent polarity and substituent effects. notes planar triazole systems stabilized by intramolecular hydrogen bonding. For the target compound:
- Polar solvents (e.g., DMSO) favor the amine tautomer due to solvation of NH₂.
- DFT calculations (B3LYP/6-31G*) can model energy barriers for tautomer interconversion.
- Variable-temperature NMR in CDCl₃ may reveal dynamic equilibria .
How can computational methods predict biological activity of pyrazole-amine derivatives?
Advanced Research Question
Molecular docking (AutoDock Vina) and QSAR models correlate structural features with bioactivity. links pyrazole derivatives to antimicrobial activity via:
- Pharmacophore mapping: Identify H-bond donors (NH₂) and hydrophobic regions (CF₃-phenyl).
- ADMET prediction: Assess logP (~2.5) and solubility to optimize bioavailability.
- Validate with in vitro assays (e.g., MIC against S. aureus) .
What strategies mitigate challenges in purifying fluorinated pyrazoles?
Basic Research Question
Fluorinated compounds often exhibit low solubility. and recommend:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) gradients.
- Recrystallization : Employ binary solvents (e.g., dichloromethane/n-hexane).
- HPLC : C18 columns with acetonitrile/water (0.1% TFA) for chiral separations .
How do steric effects from the trifluoromethyl group impact catalytic hydrogenation?
Advanced Research Question
The bulky CF₃ group may hinder access to catalytic sites. and suggest:
- Use Pd/C (10%) under high-pressure H₂ (50 psi) for selective reduction of nitro or cyano groups.
- Monitor reaction via in situ FTIR to avoid over-reduction of the pyrazole core.
- Compare turnover frequencies (TOF) with non-fluorinated analogs to quantify steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
